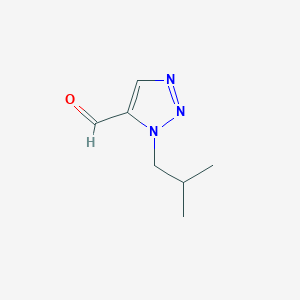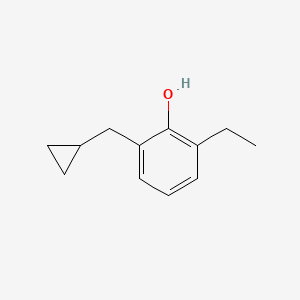
6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a trifluoromethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Introduction of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification or transesterification reactions using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
類似化合物との比較
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.
4-(Trifluoromethyl)pyridine-2-carboxylic acid: The position of the trifluoromethyl group affects its reactivity and applications.
Uniqueness: 6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of the methoxycarbonyl and trifluoromethyl groups, which impart distinct chemical properties and enhance its utility in various applications.
特性
分子式 |
C9H6F3NO4 |
|---|---|
分子量 |
249.14 g/mol |
IUPAC名 |
6-methoxycarbonyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(16)6-3-4(9(10,11)12)2-5(13-6)7(14)15/h2-3H,1H3,(H,14,15) |
InChIキー |
FSGHMFUZUXWYEI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


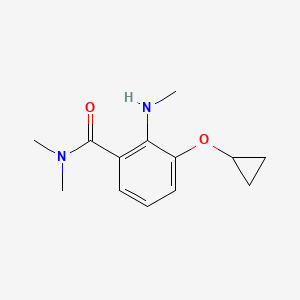
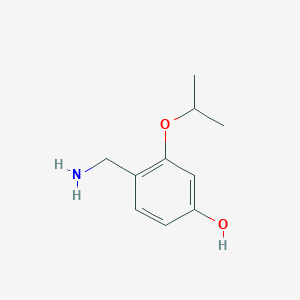
![Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)

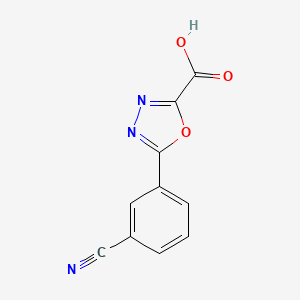
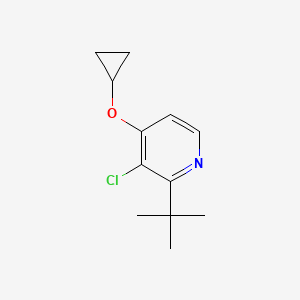
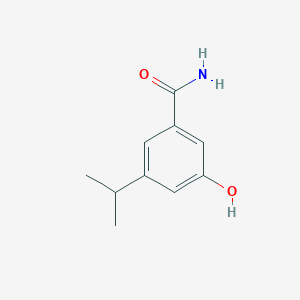
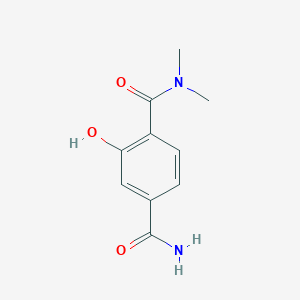
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)

![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)
